(S)-O-Demethylmetoprolol

Chiral reference standard Enantiomeric purity Pharmacopoeial impurity

(S)-O-Demethylmetoprolol (CAS 131564-69-7), also designated as (−)-O-Demethylmetoprolol or (S)-(−)-O-Desmethylmetoprolol, is the single S-enantiomer of the major oxidative metabolite of the cardioselective β1-adrenoceptor antagonist metoprolol. The compound carries a secondary alcohol chiral center at the 2-position of the propoxy side chain, yielding the (2S) absolute configuration.

Molecular Formula C14H23NO3
Molecular Weight 253.342
CAS No. 131564-69-7
Cat. No. B601878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-O-Demethylmetoprolol
CAS131564-69-7
SynonymsO-Demethylmetoprolol, (-)-;  (S)-(-)-O-Demethylmetoprolol
Molecular FormulaC14H23NO3
Molecular Weight253.342
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCO)O
InChIInChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3/t13-/m0/s1
InChIKeyCUKXSBOAIJILRY-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-O-Demethylmetoprolol (CAS 131564-69-7): A Chiral Beta-Blocker Metabolite Reference Standard for Analytical and Pharmacokinetic Applications


(S)-O-Demethylmetoprolol (CAS 131564-69-7), also designated as (−)-O-Demethylmetoprolol or (S)-(−)-O-Desmethylmetoprolol, is the single S-enantiomer of the major oxidative metabolite of the cardioselective β1-adrenoceptor antagonist metoprolol . The compound carries a secondary alcohol chiral center at the 2-position of the propoxy side chain, yielding the (2S) absolute configuration . It is formally listed as Betaxolol Hydrochloride EP Impurity B, Metoprolol Succinate EP Impurity H, and Metoprolol Tartrate EP Impurity H, making it a required reference substance for pharmacopoeial impurity profiling in both metoprolol and betaxolol drug substances . Pharmacologically, O-demethylmetoprolol retains β1-adrenoceptor antagonist activity and is produced via CYP2D6-mediated O-demethylation, which accounts for approximately 65% of metoprolol metabolism in humans .

Why Generic Compound Substitution Is Insufficient for (S)-O-Demethylmetoprolol (CAS 131564-69-7)


The O-demethylmetoprolol metabolite exists as two distinct enantiomers—(S)-(−) (CAS 131564-69-7) and (R)-(+) (CAS 131564-70-0)—that are not interchangeable. CYP2D6-mediated O-demethylation of metoprolol is stereoselective, favoring the (R)-substrate by 1.5- to 2-fold in both human liver microsomes and recombinant systems . This intrinsic metabolic bias means that the (S)-enantiomer of O-demethylmetoprolol is formed at a lower rate than its (R)-counterpart, requiring enantiomer-specific quantitation in pharmacokinetic and drug-drug interaction studies. Furthermore, paroxetine stereoselectively inhibits O-demethylation of (R)-metoprolol with preference over (S)-metoprolol, meaning that reliance on racemic O-demethylmetoprolol (CAS 62572-94-5) as a single standard would mask enantiomer-specific metabolic drug interaction signals . For pharmacopoeial impurity testing under the European Pharmacopoeia, the (S)-enantiomer is specifically required as Betaxolol EP Impurity B and Metoprolol EP Impurity H; substitution with the racemate or the (R)-enantiomer would produce incorrect retention time matching and inaccurate quantification in validated HPLC methods .

Quantitative Differentiation Evidence for (S)-O-Demethylmetoprolol (CAS 131564-69-7) Versus Closest Analogs


Enantiomeric Identity and Optical Purity: (S)-O-Demethylmetoprolol vs. (R)-Enantiomer and Racemic Mixture

(S)-O-Demethylmetoprolol (CAS 131564-69-7) is the single (2S)-configured enantiomer, distinguished from (R)-O-Demethylmetoprolol (CAS 131564-70-0) and the racemic mixture (CAS 62572-94-5). The (S)-enantiomer is the specific chemical entity designated as Betaxolol Hydrochloride EP Impurity B and Metoprolol EP Impurity H under the European Pharmacopoeia, whereas the racemic mixture or (R)-enantiomer do not share this identical regulatory specification . When synthesized via enantioselective preparation using (S)-epichlorohydrin, the optical purity of (S)-O-demethylmetoprolol reaches 96–99% enantiomeric excess (ee) as measured by chiral HPLC without derivatization, compared to 91% ee for the corresponding carboxylic acid metabolite enantiomers from the same synthetic route .

Chiral reference standard Enantiomeric purity Pharmacopoeial impurity QC release testing

Enantioselective CYP2D6-Mediated Formation Kinetics: Differential O-Demethylation Rates from (S)- vs. (R)-Metoprolol

CYP2D6-mediated O-demethylation of metoprolol displays pronounced enantioselectivity. Using deuterium-labeled pseudoracemic metoprolol and GC/MS analysis with cDNA-expressed h2D6-Val microsomes (the variant that most closely recapitulates native human liver P4502D6 activity), the formation of O-demethylmetoprolol favored the (R)-substrate by 1.5- to 2-fold over the (S)-substrate . The h2D6-Val microsomes produced O-demethylmetoprolol as the favored regioisomer with an ODM/α-OHM ratio of 6.3:1 from (R)-metoprolol-d0 versus 2.8:1 from (S)-metoprolol-d2, demonstrating that both regioselectivity and enantioselectivity differ substantially between the two substrate enantiomers . The Km values for metoprolol oxidation were 10–20 µM for both microsomal preparations, confirming that the differential product formation is driven by Vmax differences rather than altered substrate binding .

CYP2D6 phenotyping Enantioselective metabolism In vitro drug metabolism Human liver microsomes

Differential ODM-to-AHM Metabolite Ratio from (S)-Metoprolol vs. (R)-Metoprolol in Whole-Organism Systems

In marine medaka (Oryzias melastigma) exposed to individual metoprolol enantiomers during a 28-day uptake study, the ratio of O-desmethylmetoprolol (ODM) to α-hydroxymetoprolol (AHM) diverged markedly between the two enantiomers. The ODM/AHM ratio was 3.08 for S-metoprolol-exposed fish versus 1.35 for R-metoprolol-exposed fish, representing a 2.28-fold difference in metabolic partitioning . This enantiomer-dependent metabolic fate means that the same total metoprolol body burden produces quantitatively different ODM metabolite pools depending on which enantiomer predominates . Notably, no significant difference in whole-fish bioconcentration factor (BCF) was observed between S- and R-metoprolol, isolating the metabolite-ratio divergence to differential biotransformation rather than differential uptake .

Metabolite profiling Environmental toxicokinetics Chiral pharmaceuticals Suspect screening

Quantitative Pharmacological Contribution of O-Demethylmetoprolol to Total Beta-Blockade: Metabolite vs. Parent Drug

Although O-demethylmetoprolol is an active β1-adrenoceptor antagonist, its contribution to the overall beta-blocking effect of metoprolol therapy is quantitatively modest. Clinical pharmacological data indicate that the α-OH-metabolite and O-demethylmetoprolol together contribute approximately 10% of the total beta-blocking activity of metoprolol, with the vast majority of receptor blockade attributable to the parent drug . This low fractional contribution contrasts with the parent drug's intrinsic enantioselectivity: S-metoprolol exhibits a β1-adrenoceptor affinity (−log Kd) of 7.73 ± 0.10 versus 5.00 ± 0.06 for R-metoprolol, representing an approximately 500-fold difference in binding affinity at the β1 receptor . The metabolite's limited contribution to overall pharmacology underscores why O-demethylmetoprolol is primarily valued not as a therapeutic agent but as an analytical reference standard for pharmacokinetic, metabolic phenotyping, and impurity profiling applications .

Beta-1 adrenoceptor Active metabolite Pharmacodynamic contribution Clinical pharmacology

Stereoselective Inhibition of O-Demethylation by Paroxetine: Enantiomer-Specific Drug-Drug Interaction Liability

The SSRI paroxetine inhibits CYP2D6-mediated metoprolol metabolism in a stereoselective manner. In human liver microsome experiments, paroxetine preferentially inhibited the O-demethylation of (R)-metoprolol relative to (S)-metoprolol, effectively abolishing the intrinsic enantioselectivity of metoprolol metabolism . In substrate depletion experiments, the intrinsic clearance (CLint) of (R)-metoprolol was larger than that of (S)-metoprolol under control conditions, and paroxetine caused a concentration-dependent decrease in CLint of both enantiomers while eliminating the stereoselective clearance difference . The predicted in vivo AUC increases were 1.7–1.9 fold for (S)-metoprolol and 2.2–2.5 fold for (R)-metoprolol upon paroxetine co-administration, indicating that the magnitude of the drug-drug interaction is enantiomer-dependent . This stereoselective inhibition means that monitoring only total (racemic) O-demethylmetoprolol concentrations would fail to capture the differential impact on (S)-ODM versus (R)-ODM formation.

Drug-drug interaction CYP2D6 inhibition Stereoselective metabolism In vitro-in vivo extrapolation

Multi-Enzyme Contribution to O-Demethylation: CYP2D6, CYP3A4, CYP2B6, and CYP2C9 Involvement

Contrary to the historical assumption that O-demethylation of metoprolol is exclusively CYP2D6-mediated, quantitative inhibition studies in human liver microsomes demonstrate that CYP3A4, CYP2B6, and CYP2C9 together contribute 19.0 ± 2.6% (mean ± 95% CI) to the O-demethylation pathway, with CYP2D6 accounting for the remaining ~81% under basal conditions . This multi-enzyme contribution to ODM formation contrasts with α-hydroxylation, where non-CYP2D6 enzymes contribute only 4.0 ± 0.7% . The broader enzyme involvement in ODM formation means that O-demethylmetoprolol plasma concentrations are influenced by a wider range of drug-drug interactions and pharmacogenetic variants than α-hydroxymetoprolol concentrations, increasing the analytical value of enantiomer-specific ODM quantification for comprehensive CYP phenotyping .

CYP enzyme panel Metabolic pathway Reaction phenotyping Regulatory in vitro metabolism

Optimal Research and Industrial Application Scenarios for (S)-O-Demethylmetoprolol (CAS 131564-69-7)


Pharmacopoeial Impurity Quantification in Betaxolol and Metoprolol Drug Substances

(S)-O-Demethylmetoprolol is explicitly listed as Betaxolol Hydrochloride EP Impurity B and Metoprolol EP Impurity H . Quality control laboratories performing impurity profiling for betaxolol or metoprolol active pharmaceutical ingredients (APIs) under European Pharmacopoeia monographs require this single (S)-enantiomer for accurate retention time identification and calibration. The compound's 96–99% ee optical purity ensures reliable quantification without interference from the (R)-enantiomer, which elutes with different chromatographic retention on chiral stationary phases and would produce false-positive impurity signals if the racemate were used instead.

Enantiomer-Specific Pharmacokinetic Studies of Metoprolol in CYP2D6 Polymorphic Populations

Because CYP2D6-mediated O-demethylation is 1.5- to 2-fold R-enantioselective and paroxetine stereoselectively inhibits (R)-ODM formation , pharmacokinetic studies in CYP2D6 poor, extensive, or ultra-rapid metabolizer populations generate enantiomer-specific ODM plasma concentration profiles. The (S)-enantiomer standard enables separate calibration for (S)-ODM, which is formed at characteristically lower rates, providing critical resolution for genotype-phenotype correlation analyses where reliance on racemic ODM would obscure enantiomer-specific clearance differences.

In Vitro CYP Reaction Phenotyping and Drug-Drug Interaction Screening Panels

The finding that CYP3A4, CYP2B6, and CYP2C9 collectively contribute 19.0 ± 2.6% to O-demethylation positions ODM as the metoprolol metabolite with the broadest CYP enzyme coverage. Reaction phenotyping laboratories using metoprolol as a multi-enzyme probe substrate benefit from (S)-ODM as a single-enantiomer standard to calibrate metabolite formation in inhibition screening panels, particularly when evaluating CYP3A4-mediated drug-drug interaction liability where (R)-ODM formation may be differentially affected.

Environmental Fate and Chiral Pharmaceutical Monitoring Studies

As demonstrated in marine medaka toxicokinetic studies, the ODM/AHM metabolite ratio diverges 2.28-fold between S-metoprolol (3.08) and R-metoprolol (1.35) exposure . Environmental monitoring programs quantifying ODM as a wastewater biomarker of metoprolol consumption require the (S)-enantiomer standard for accurate quantification when the source pharmaceutical is enantiomerically enriched (e.g., following partial enantioselective degradation in treatment plants) or when enantiomer-specific biotransformation in aquatic organisms is being assessed.

Quote Request

Request a Quote for (S)-O-Demethylmetoprolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.